molecular formula C23H35NO B4725150 4-tert-butyl-N,N-dicyclohexylbenzamide

4-tert-butyl-N,N-dicyclohexylbenzamide

Cat. No.: B4725150
M. Wt: 341.5 g/mol
InChI Key: ADJJSCADBGDHNV-UHFFFAOYSA-N
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Description

4-tert-butyl-N,N-dicyclohexylbenzamide is a tertiary benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and two cyclohexyl groups attached to the nitrogen atom. This compound belongs to a class of benzamides widely studied for their applications in catalysis, materials science, and pharmaceuticals. The tert-butyl group provides steric bulk and electron-donating effects, while the dicyclohexylamine moiety enhances lipophilicity and influences conformational flexibility .

Properties

IUPAC Name

4-tert-butyl-N,N-dicyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO/c1-23(2,3)19-16-14-18(15-17-19)22(25)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJSCADBGDHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N,N-dicyclohexylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with dicyclohexylamine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N,N-dicyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Dicyclohexylbenzamide Derivatives

  • 4-Chloro-N,N-dicyclohexylbenzamide : Replacing the tert-butyl group with chlorine (electron-withdrawing) reduces steric hindrance but increases polarity. This compound has a molecular weight of 319.87 g/mol and a CAS number of 349089-31-2 .
  • N,N-Dicyclohexyl-4-nitrobenzamide : The nitro group (strong electron-withdrawing) directs electrophilic substitution reactions to meta positions, contrasting with the tert-butyl group’s para-directing nature. This derivative is used in crystallographic studies due to its planar nitrobenzene core .

N-Alkyl Substituted Benzamides

  • N,N-Dimethylbenzamide (24b) : Smaller alkyl groups (methyl) result in lower steric hindrance, enabling higher reactivity in Ir-catalyzed ortho-C-H borylation (82% yield vs. 94% for dicyclohexyl) .
  • N,N-Diethylbenzamide (24c) : Larger than dimethyl but less bulky than dicyclohexyl, achieving 92% borylation yield. Demonstrates a balance between reactivity and steric effects .
  • 4-tert-butyl-N,N-diethylbenzamide (3j) : Combines tert-butyl’s electronic effects with diethyl’s moderate steric bulk. NMR data confirm its structural stability .

Para-Substituted Benzamides

  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide : The methoxyphenyl group introduces hydrogen-bonding capacity, altering solubility and crystallinity compared to the fully alkylated dicyclohexyl variant .
  • 4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide: Anthraquinone substitution enables π-π stacking interactions, making it suitable for optoelectronic applications, unlike the non-aromatic dicyclohexyl derivative .

Reactivity in Catalytic Reactions

Ir-Catalyzed Ortho-C-H Borylation

Compound N-Substituent Borylation Yield Reference
4-tert-butyl-N,N-dicyclohexylbenzamide Dicyclohexyl 94%
N,N-Dimethylbenzamide Dimethyl 82%
N,N-Diethylbenzamide Diethyl 92%
N-Pyrrolidinylbenzamide Pyrrolidinyl 88%

The dicyclohexyl groups in this compound enhance regioselectivity and yield in ortho-borylation due to optimal steric shielding, preventing undesired meta functionalization .

Ortho-Functionalization via N-Oxide Intermediates

4-tert-butyl-N,N-dimethylaniline derivatives undergo ortho-hydroxylation via N-oxide intermediates under acidic conditions .

Physical and Chemical Properties

Property This compound 4-Chloro-N,N-dicyclohexylbenzamide N,N-Dimethylbenzamide
Molecular Weight (g/mol) ~358.5 (estimated) 319.87 149.19
Substituent Electronic Effect Electron-donating (tert-butyl) Electron-withdrawing (Cl) Neutral (alkyl)
Solubility Low (lipophilic) Moderate High
Catalytic Reactivity High (94% borylation) Not reported Moderate (82%)

The tert-butyl group increases molecular weight and lipophilicity, reducing aqueous solubility compared to smaller N-alkyl or chloro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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